molecular formula C15H14N2 B2752926 2-Methyl-3-phenyl-2H-quinoxaline CAS No. 1965304-90-8

2-Methyl-3-phenyl-2H-quinoxaline

Cat. No.: B2752926
CAS No.: 1965304-90-8
M. Wt: 222.291
InChI Key: NTZQTKGPRPAFNW-UHFFFAOYSA-N
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Description

Contextualization of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research

Quinoxaline scaffolds are considered "privileged structures" in medicinal chemistry and materials science. mtieat.org This designation stems from their ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. mtieat.orgnih.gov The quinoxaline ring system, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a bioisostere of other important structures like quinoline (B57606) and naphthalene. mtieat.org

In contemporary research, quinoxaline derivatives are investigated for a vast array of therapeutic applications. nih.govontosight.ai These include roles as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, antimalarial, and antidepressant agents. nih.govsapub.orgrsc.org Beyond medicine, quinoxaline-based molecules are utilized in the development of dyes, fluorescent materials, organic semiconductors, and corrosion inhibitors. nih.gov This versatility makes the quinoxaline core a foundational element for designing novel functional molecules. mtieat.org

Historical Development and Significance of Substituted Quinoxalines

The study of quinoxalines dates back to the 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg. nih.gov The classical and still widely used method for preparing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.govsapub.org

Over the decades, synthetic methodologies have evolved significantly. While the traditional condensation method is effective, it can require harsh conditions. nih.gov Modern organic chemistry has introduced numerous advancements, including the use of transition-metal catalysts, microwave-assisted synthesis, and green chemistry approaches that utilize more environmentally benign solvents or solvent-free conditions. mtieat.orgnih.gov This continuous development of synthetic routes has made a vast library of substituted quinoxalines accessible for research, enabling detailed exploration of their structure-activity relationships (SAR). mtieat.orgmdpi.com

Rationale and Academic Objectives Pertaining to Research on 2-Methyl-3-phenyl-2H-quinoxaline

Specific research focused solely on this compound is limited, with the compound being noted primarily as a chemical for early discovery research. sigmaaldrich.com Its significance lies in its structural deviation from the more commonly studied fully aromatic quinoxalines. The "2H" designation indicates that the nitrogen at position 1 is saturated, breaking the aromaticity of the pyrazine ring.

The primary academic objective for studying this compound is to explore structure-activity relationships (SAR). mdpi.com Key research questions include:

How does the change in hybridization and geometry from a planar, aromatic system to a non-planar, partially saturated one affect the molecule's biological activity?

What are the differences in physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capability, compared to its aromatic analog?

Does this structural modification lead to novel mechanisms of action or improved selectivity for specific biological targets?

Investigating such less-explored isomers is fundamental to expanding the available chemical space for drug discovery and materials science, potentially uncovering new lead compounds with unique properties. The study of related dihydroquinoxaline structures, such as 1,4-dihydroquinoxaline-2,3-diones, has yielded potent and selective antagonists for the NMDA receptor, highlighting the potential of reduced quinoxaline scaffolds in neuropharmacology. nih.govacs.org

Overview of Research Domains Investigating this compound

Given the scarcity of direct research on this compound, its potential areas of investigation are inferred from the broad activities of the quinoxaline class. The primary research domain would be medicinal chemistry , with a focus on discovering novel therapeutic agents.

Specific sub-domains of interest would include:

Anticancer Research : Many quinoxaline derivatives show potent cytotoxic effects against various cancer cell lines. nih.govnih.govacs.orgnih.gov Research would aim to see if the 2H-isomer offers a different spectrum of activity or mechanism of action. acs.orgnih.gov

Antimicrobial Research : The quinoxaline scaffold is a component of several antibiotics and is known to inhibit the growth of bacteria and fungi. nih.govsapub.org Studies would evaluate the 2H-derivative for its potential as a new antimicrobial agent.

Neuropharmacology : As demonstrated by related dihydroquinoxaline-2,3-diones, which act as antagonists at the glycine (B1666218) site of the NMDA receptor, the reduced quinoxaline core has significant potential in treating neurological disorders. nih.gov This makes the investigation of this compound for activity on central nervous system targets a logical step.

Antiviral Activity : Quinoxaline derivatives have been explored for their ability to inhibit various viruses, a field of significant importance. ontosight.airsc.org

The overarching goal in each domain is to use the unique three-dimensional structure and electronic properties of this compound to achieve novel biological effects not seen with its planar, aromatic relatives.

Table 2: General Biological Activities of the Quinoxaline Scaffold

Biological Activity Reference(s)
Anticancer / Antitumor nih.govnih.govontosight.aisapub.orgrsc.orgnih.gov
Antimicrobial / Antibacterial nih.govnih.govontosight.ainih.govsapub.org
Antifungal nih.govsapub.org
Antiviral ontosight.aisapub.orgrsc.org
Anti-inflammatory nih.govsapub.orgrsc.org
Antimalarial nih.govsapub.org
Antitubercular nih.govsapub.org
Antidepressant mtieat.orgsapub.org
NMDA Receptor Antagonism nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenyl-1,2-dihydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-11,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQTKGPRPAFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 3 Phenyl 2h Quinoxaline and Its Derivatives

Classical Condensation Strategies for Quinoxaline (B1680401) Ring Formation

The traditional and most widely employed method for constructing the quinoxaline ring system involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgcusat.ac.in This approach has been a cornerstone in the synthesis of a vast array of quinoxaline derivatives.

Exploitation of o-Phenylenediamines and Alpha-Diketones

The archetypal synthesis of 2-methyl-3-phenyl-2H-quinoxaline involves the reaction of o-phenylenediamine (B120857) with 1-phenyl-1,2-propanedione. researchgate.netnist.gov This reaction is a facile and widely used method for preparing alkyl-substituted quinoxalines. sapub.org The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline.

The versatility of this method allows for the synthesis of a wide range of substituted quinoxalines by employing appropriately substituted o-phenylenediamines and α-diketones. For instance, using substituted o-phenylenediamines allows for the introduction of various functional groups onto the benzene (B151609) ring of the quinoxaline core. Similarly, the use of different α-diketones enables variation at the 2- and 3-positions of the quinoxaline ring.

Reaction Stoichiometry and Solvent Systems in Traditional Synthesis

In the classical synthesis of quinoxalines, the reaction stoichiometry typically involves equimolar amounts of the o-phenylenediamine and the α-dicarbonyl compound. encyclopedia.puborientjchem.org The reaction is often carried out in a suitable solvent, with ethanol (B145695) and acetic acid being the most commonly used. bioinfopublication.orgresearchgate.net Refluxing the reactants in ethanol or acetic acid for a period of 2 to 12 hours is a common procedure, yielding the desired quinoxaline derivative in moderate to good yields, typically ranging from 34% to 85%. bioinfopublication.orgresearchgate.net

The choice of solvent can influence the reaction rate and yield. While traditional methods often rely on organic solvents, there has been a push towards more environmentally friendly options. Water has been explored as a solvent for this condensation reaction, often in the presence of a catalyst. academie-sciences.frresearchgate.net Solvent-free conditions have also been investigated, offering ecological and economic advantages. ias.ac.in

Contemporary and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for quinoxaline synthesis. encyclopedia.pub These contemporary approaches often utilize catalysts to improve reaction conditions and outcomes.

Catalyst-Mediated Processes for Enhanced Efficiency and Selectivity

The use of catalysts has revolutionized the synthesis of quinoxalines, allowing for milder reaction conditions, shorter reaction times, and higher yields. oregonstate.edubohrium.com A wide range of catalysts, including transition metals, organocatalysts, and biocatalysts, have been employed.

Transition metals, particularly first-row metals like cobalt, have emerged as powerful catalysts for quinoxaline synthesis due to their abundance, low cost, and lower toxicity compared to precious metals. bohrium.com Cobalt-catalyzed reactions have been developed for the synthesis of quinoxalines through various pathways, including the annulation of terminal alkynes and o-phenylenediamines, and the dehydrogenative coupling of vicinal diols with o-phenylenediamines. rsc.orgacs.orgatlanchimpharma.com

A notable cobalt-catalyzed method involves the annulation of terminal alkynes with o-phenylenediamines using oxygen as a terminal oxidant. acs.orgorganic-chemistry.org This approach demonstrates a broad substrate scope and good functional group tolerance, providing a range of quinoxalines in good to high yields under mild conditions. acs.orgorganic-chemistry.org Mechanistic studies suggest that this cobalt-catalyzed reaction proceeds through a novel mechanism, distinct from the previously proposed glyoxal (B1671930) pathway. organic-chemistry.org

Heterogeneous cobalt catalysts, such as cobalt supported on N,P co-doped porous carbon (Co@NCP), have also been developed, offering the advantage of easy recovery and reusability. bohrium.com Transition metal-doped carbon aerogels, including those with cobalt, have also shown to be active and selective catalysts for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. uned.es

The following table summarizes the key aspects of cobalt-catalyzed quinoxaline synthesis:

Catalyst SystemReactantsKey Features
Cobalt catalyst with O₂ as terminal oxidantTerminal alkynes and o-phenylenediaminesWide substrate scope, good functional group tolerance, mild conditions. acs.orgorganic-chemistry.org
Phosphine-free Co(II) complexVicinal diols and o-phenylenediaminesAtom-economical, dehydrogenative coupling. rsc.org
Cobalt-doped carbon aerogelso-phenylenediamine and α-hydroxy ketonesHeterogeneous, selective, and active. uned.es

While transition metal catalysis is prevalent, organocatalysis and biocatalysis are emerging as greener alternatives for quinoxaline synthesis. Organocatalysts, such as bioinspired ortho-quinones, have been used for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Pyridine has also been employed as a simple and efficient organocatalyst for the synthesis of quinoxalines from phenacyl bromides and o-phenylenediamines at room temperature. acgpubs.org

Biocatalysis, utilizing enzymes, offers a highly selective and environmentally friendly route to quinoxaline derivatives. Enzymatic catalysis has been used in the synthesis of quinoxalinone derivatives from 2,3-diaminonaphthalene (B165487) and α-ketoacids. sapub.org While the application of biocatalysis specifically for this compound is not extensively documented in the provided results, the general principle of using enzymes for quinoxaline synthesis points towards a promising future direction for sustainable chemistry.

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis plays a pivotal role in promoting the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to form quinoxalines. Both Lewis and Brønsted acids are effective in activating the carbonyl groups, thereby facilitating nucleophilic attack by the diamine.

Lewis Acid Catalysis: A diverse array of Lewis acids has been successfully employed to catalyze quinoxaline synthesis. These catalysts offer advantages such as mild reaction conditions and high yields. For instance, magnesium bromide etherate (MgBr₂·OEt₂) has been used to synthesize 2-Methyl-3-phenyl-pyrido[2,3-b]pyrazine from pyridine-2,3-diamine and 1-phenyl-propane-1,2-dione in methanol, achieving yields of 80-85%. jocpr.com Other effective Lewis acid catalysts include compounds like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which have been used for the synthesis of various quinoxaline derivatives in ethanol at room temperature. orientjchem.org

A novel method utilizing O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) as a Lewis acid catalyst in dimethylformamide (DMF) has been developed for the synthesis of quinoxaline derivatives from 1,2-diamines and substituted phenacyl bromides, offering good to moderate yields under mild conditions. acgpubs.org Heterogeneous and reusable catalysts are of particular interest due to their environmental and economic benefits. Nanocrystalline titania-based sulfonic acid (TiO₂-Pr-SO₃H) acts as a solid acid catalyst, enabling the reaction between o-phenylenediamine and benzil (B1666583) derivatives at room temperature with a 95% yield in just 10 minutes. encyclopedia.pub Similarly, Fe/Al-MCM-41 has proven to be an effective and recyclable catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. scispace.com

Brønsted Acid Catalysis: Brønsted acids are also widely used. A notable development is the use of a Brønsted acid hydrotrope combined catalyst (BAHC), which facilitates the synthesis of quinoxalines and pyrido[2,3-b]pyrazines in an aqueous medium at room temperature with excellent yields. researchgate.net This system is advantageous as the catalyst can be recovered and reused, and it avoids the use of organic solvents. researchgate.net While much research focuses on the synthesis of the quinoxaline ring, Brønsted acids, particularly chiral phosphoric acids, have also been instrumental in the asymmetric reduction of pre-formed quinoxalines to enantiomerically enriched tetrahydroquinoxalines, often in relay catalysis systems with a metal catalyst. acs.orgrsc.org

Catalyst TypeCatalyst ExampleSubstratesSolventKey AdvantagesRef.
Lewis AcidMgBr₂·OEt₂Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dioneMethanolGood yields (80-85%) jocpr.com
Lewis AcidHCTU1,2-diamines, phenacyl bromidesDMFMild conditions, short reaction time acgpubs.org
Lewis AcidPbBr₂4-methyl-o-phenylenediamine, BenzilEthanolRoom temperature, 38 min reaction time orientjchem.org
Lewis AcidFe/Al-MCM-411,2-diamines, 1,2-dicarbonylsAcetonitrileReusable catalyst, high yield scispace.com
Solid AcidTiO₂-Pr-SO₃Ho-phenylenediamine, benzil derivatives-Room temperature, 10 min, 95% yield encyclopedia.pub
Brønsted AcidBAHC1,2-diamines, 1,2-dicarbonylsWaterAqueous medium, reusable catalyst researchgate.net

Non-Conventional Activation Methods

To accelerate reaction rates, improve yields, and move towards greener synthetic protocols, non-conventional energy sources have been increasingly applied to the synthesis of quinoxaline derivatives.

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of quinoxalines. This method often leads to dramatically reduced reaction times, from hours to minutes, and frequently results in higher yields and cleaner reaction profiles compared to conventional heating. jocpr.comscielo.brunav.edu

A key advantage of MAS is the ability to conduct reactions under solvent-free conditions. scielo.brudayton.edu For example, the condensation of benzil with various diamines has been achieved in just 3 minutes by exposing a paste of the reactants to microwave irradiation, with acidic alumina (B75360) proving to be a highly efficient mineral support catalyst. scielo.br In another approach, 2-Methyl-3-phenyl-pyrido[2,3-b]pyrazine was synthesized from Pyridine-2,3-diamine and 1-Phenyl-propane-1,2-dione using MgBr₂·OEt₂ under microwave irradiation, resulting in a 94% yield. jocpr.com Microwave-assisted methods have also been developed for the synthesis of quinoxaline derivatives starting from 2,3-dichloroquinoxaline, offering high yields in as little as 5 minutes at 160 °C without a catalyst. udayton.edu

Ultrasound irradiation (sonochemistry) provides an alternative non-conventional method for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature microenvironments, which can significantly enhance reaction rates. The ultrasound-assisted synthesis of quinoxaline derivatives has been shown to offer substantial improvements over conventional methods, including shorter reaction times (e.g., 30-90 minutes versus 5-20 hours) and higher yields (e.g., 65-88% versus 30-55%). researchgate.net

This technique has been applied to various quinoxaline syntheses, such as the preparation of pyrrolo[2,3-b]quinoxalines. nih.gov For instance, the reaction of 2-chloro-3-(phenylethynyl)quinoxaline with methanesulfonamide (B31651) under ultrasound irradiation at 80°C was completed within 2 hours. nih.gov The development of ultrasound-assisted one-pot, three-component syntheses further highlights the efficiency and utility of this method in generating molecular diversity. nih.govbohrium.com

Mechanochemical synthesis, which involves inducing reactions by grinding, milling, or shearing solid reactants, represents a highly green and efficient methodology. These techniques often proceed in the absence of bulk solvents, reducing waste and simplifying product isolation.

The synthesis of quinoxalines via the mechanochemical condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been successfully demonstrated using methods like manual grinding in a mortar and pestle or mechanical ball milling. researchgate.netrsc.org A catalyst-free, liquid-assisted grinding (LAG) method has been developed where simple grinding of the reactants is sufficient to afford the corresponding quinoxalines in high yields. researchgate.net More advanced mechanochemical techniques, such as using a cell homogenizer at high speeds (e.g., 4000 rpm), can lead to the formation of quinoxalines in excellent to quantitative yields in just a few minutes. rsc.org This method is also scalable and demonstrates the potential for high-throughput synthesis. rsc.org

Activation MethodConditionsSubstratesKey FindingsRef.
MAS Solvent-free, acidic alumina, 900W, 3 minBenzil, benzene-1,2-diamineRapid, solvent-free, versatile, 80-86% yield scielo.br
MAS MgBr₂·OEt₂, acetonitrile, 5 x 30 secPyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione94% yield, rapid synthesis jocpr.com
UAS NaOH, EtOH:Water (1:1), 30-45 minSubstituted quinolines, 3,4-dihydronaphthalen-1(2H)-one63-83% yield, significantly faster than conventional heating sciensage.info
UAS Cu(OAc)₂, Et₃N, DMF, 80°C, 2h2-chloro-3-(phenylethynyl)quinoxaline, methanesulfonamideRapid synthesis of pyrrolo[2,3-b]quinoxalines nih.gov
Mechanochemistry Liquid-Assisted Grinding (LAG), catalyst-freeAromatic 1,2-diamines, 1,2-dicarbonylsHigh yields, solvent-less, simple operation researchgate.net
Mechanochemistry Homogenization, 4000 rpm, 3 min, solvent-freeo-diaminoarenes, 1,2-dicarbonyl compoundsQuantitative yields, extremely fast, scalable rsc.org

Solvent-Free and Aqueous Medium Reactions

Driven by the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents in quinoxaline synthesis.

Solvent-Free Reactions: As mentioned previously, both microwave-assisted and mechanochemical methods are often conducted under solvent-free or solid-state conditions. scielo.brudayton.eduresearchgate.net These approaches not only reduce environmental impact but also simplify the work-up procedure, as the product can often be isolated directly or with minimal purification. rsc.org Another example is the use of cellulose (B213188) sulfuric acid, a biodegradable solid acid catalyst, for the synthesis of quinoxaline derivatives by simple physical grinding of reactants at room temperature, which provides good to excellent yields. tandfonline.com

Aqueous Medium Reactions: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of quinoxalines in an aqueous medium has been successfully achieved. One method employs tetraethylammonium (B1195904) bromate (B103136) in water to mediate the condensation of 1,2-diketones and 1,2-diamines, resulting in high yields and short reaction times. bioinfopublication.orgresearchgate.net The use of a Brønsted acid hydrotrope combined catalyst (BAHC) also enables efficient synthesis in water at ambient temperature, with the added benefit of catalyst recyclability. researchgate.net

Multi-Component Reaction (MCR) Strategies for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for building molecular complexity efficiently. They are highly atom-economical and are well-suited for the creation of chemical libraries for drug discovery.

While the classical synthesis of quinoxalines is a two-component reaction, MCR strategies have been developed to access more complex and highly substituted quinoxaline derivatives. For example, a one-pot, three-component reaction of indenoquinoxaline, malononitrile, and various α-methylenecarbonyl compounds has been used to synthesize novel spiroindenoquinoxalines. researchgate.net These strategies offer a significant advantage over stepwise synthesis by reducing the number of synthetic and purification steps, saving time, resources, and reducing waste. researchgate.net

Regioselectivity and Stereoselectivity Considerations in Synthetic Pathways

The synthesis of substituted quinoxaline derivatives often yields a mixture of isomers, making the control of regioselectivity and stereoselectivity a primary concern for chemists. Regioselectivity, which dictates the position of substituent attachment, and stereoselectivity, which governs the spatial arrangement of atoms, are crucial for obtaining the desired bioactive molecule.

Regioselectivity:

In the synthesis of quinoxalines from unsymmetrically substituted 1,2-diamines, the condensation reaction can lead to the formation of two different regioisomers. For instance, the reaction of 4-methyl-1,2-phenylenediamine with 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile yields a mixture of 2-(7-Methyl-3-(naphthalen-2-yl)quinoxalin-2-yl)aniline and 2-(6-Methyl-3-(naphthalen-2-yl)quinoxalin-2-yl)aniline. mdpi.com The formation of these isomers highlights the challenge of directing the cyclization to a specific nitrogen atom in the diamine. The observed ratio of these products can be influenced by the electronic and steric effects of the substituents on the diamine ring. mdpi.com

Stereoselectivity:

Stereoselectivity is particularly relevant when chiral centers are present or introduced during the synthesis. A notable example involves the synthesis of quinoxaline derivatives bearing an oxirane ring. Reactions utilizing tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can furnish a pair of cis and trans diastereoisomers. mdpi.com These isomers, having different spatial arrangements of the substituents on the oxirane ring relative to the quinoxaline core, can exhibit distinct biological activities and therefore require careful separation. mdpi.com Furthermore, in syntheses involving amino acid moieties, methods that minimize racemization, such as the azide (B81097) coupling method, are employed to preserve the stereochemical integrity of the chiral centers. nih.govnih.gov The reduction of 3,4-dihydro-1H-quinoxalin-2-ones can also produce chiral tetrahydroquinoxalines, where the stereochemical outcome is a key consideration. acs.org

Strategies for Isolation and Purification of Synthetic Products

The successful synthesis of quinoxaline derivatives is invariably followed by rigorous isolation and purification procedures to remove unreacted starting materials, reagents, and unwanted side products, including regioisomers and stereoisomers.

Chromatographic Separation Techniques (e.g., Column, Thin Layer, Flash)

Chromatography is the most widely used technique for the purification of quinoxaline derivatives, owing to its high resolving power. The choice of chromatographic method depends on the scale of the synthesis and the nature of the impurities.

Thin Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the initial screening of suitable solvent systems for column chromatography. nih.govd-nb.info It provides a quick assessment of the number of components in a mixture and their relative polarities.

Column Chromatography: This is the workhorse for purifying quinoxaline derivatives on a laboratory scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. The separation is based on the differential adsorption of the components onto the stationary phase.

Flash Chromatography: A variation of column chromatography, flash chromatography uses pressure to increase the flow rate of the eluent, resulting in faster and more efficient separations. This technique is particularly effective for separating diastereomers, such as the cis and trans isomers of oxiranyl-quinoxalines. mdpi.com

The selection of the eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically from a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is often employed to effectively separate compounds with different polarities. mdpi.commdpi.com

Table 1: Examples of Chromatographic Purification of Quinoxaline Derivatives

Compound Type Chromatographic Method Stationary Phase Eluent System Source
Oxiranyl-quinoxaline diastereoisomers Flash Chromatography Silica gel (IR-50SI-F0080) Dichloromethane/Cyclohexane gradient (40:60 to 60:40) mdpi.com
2-Phenylquinoxaline Column Chromatography Silica gel (60–120 mesh) Ethyl acetate/Petroleum ether (5:95) acgpubs.org
2-(3-Phenylquinoxalin-2-yl)aniline Column Chromatography Not specified Ethyl acetate/Hexane (1:1) mdpi.com
2-(3-(p-Tolyl)quinoxalin-2-yl)aniline Column Chromatography Not specified Ethyl acetate/Hexane (1:3) mdpi.com

In addition to liquid chromatography, Gas-Liquid Chromatography (GLC) has been successfully used for the separation and analysis of volatile quinoxaline derivatives, particularly for distinguishing between structural isomers. tandfonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are also employed for both analytical and preparative separations, offering superior resolution and speed. mdpi.comgoogle.comtandfonline.com

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Ethanol is a commonly reported and effective solvent for the recrystallization of a variety of quinoxaline derivatives, including 1,4-Dihydro-quinoxaline-2,3-dione and 2,3-diphenylquinoxaline. arcjournals.orgnih.govresearchgate.netacs.org The choice of solvent is crucial and is determined by the solubility characteristics of the specific quinoxaline derivative.

Precipitation is another method used for isolation. In some cases, the desired product is insoluble in the reaction medium and precipitates out upon formation or after changing the conditions, such as cooling or adding a non-solvent. For example, some quinoxaline products are precipitated by cooling the reaction mixture with ice or by pouring the reaction mixture into water, followed by collection via filtration. arcjournals.orgcu.edu.eg

Table 2: Solvents Used for Recrystallization of Quinoxaline Derivatives

Compound Recrystallization Solvent Source
1,4-Dihydro-quinoxaline-2,3-dione Ethanol arcjournals.org
3-methylquinoxaline-2(1H)-one Ethanol cu.edu.eg
2,3-Diphenylquinoxaline Ethanol nih.govresearchgate.net
1,2,3,4-Tetrahydro-2-keto-7-chloroquinoxaline Ethanol acs.org

Advanced Spectroscopic and Analytical Characterization Principles for Quinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom information on the molecular framework. derpharmachemica.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in the aromatic regions of the quinoxaline (B1680401) and phenyl rings are deshielded and appear at higher chemical shifts (typically 7.0-9.0 ppm), while aliphatic protons, such as those of the methyl group, are shielded and appear at lower chemical shifts (around 2.5-3.0 ppm). nih.govnih.gov For a 2H-quinoxaline, the presence of sp³-hybridized carbons in the pyrazine (B50134) ring would lead to protons with significantly lower chemical shifts compared to their counterparts in a fully aromatic quinoxaline system.

Integration : The area under an NMR signal is proportional to the number of protons it represents, allowing for a quantitative count of each type of proton.

Spin-Spin Coupling (J-coupling) : This phenomenon results in the splitting of NMR signals and provides information about adjacent, non-equivalent protons. The magnitude of the coupling constant (J, measured in Hz) helps to determine the connectivity of protons within the molecule, typically over two to three bonds. acs.org

¹³C NMR Spectroscopy : This technique provides a spectrum of the carbon backbone of a molecule. Each unique carbon atom typically produces a distinct signal. researchgate.net The chemical shifts for carbons in quinoxaline derivatives are sensitive to their hybridization and electronic environment. Aromatic and C=N carbons appear significantly downfield (120-160 ppm), while aliphatic carbons like a methyl group resonate at much higher fields (15-25 ppm). mdpi.comnih.gov The non-aromatic nature of the 2H-quinoxaline ring would result in sp³-hybridized carbon signals appearing in the aliphatic region.

The following table outlines the expected NMR spectral data for 2-Methyl-3-phenyl-2H-quinoxaline, based on analysis of structurally similar compounds. mdpi.comsharif.edu

Parameter ¹H NMR (Expected) ¹³C NMR (Expected)
Solvent CDCl₃CDCl₃
Methyl Protons (-CH₃) Singlet, ~2.8-2.9 ppm~20-23 ppm
Quinoxaline Ring Protons Multiplets, ~7.5-8.2 ppm~125-145 ppm (Aromatic C), sp³ C signal expected at ~50-60 ppm
Phenyl Ring Protons Multiplets, ~7.3-7.6 ppm~128-140 ppm
2H-Proton Singlet/Multiplet, ~4.5-5.5 ppm (if present on carbon) or broad singlet (if on nitrogen)N/A

Note: This is a hypothetical table. Actual chemical shifts may vary.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the structure of complex molecules like quinoxaline derivatives.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other. acs.org Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, allowing for the mapping of proton-proton networks within the phenyl and quinoxaline rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For this compound, an HSQC spectrum would definitively link the methyl protons to the methyl carbon and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for piecing together the molecular puzzle. For instance, it can show correlations from the methyl protons to the C2 and C3 carbons of the quinoxaline ring and from the protons on the phenyl ring to the C3 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is critical for determining the molecular weight and elemental composition of a compound and can provide structural clues through analysis of fragmentation patterns.

The method of ionization is a key variable in mass spectrometry.

Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, causing both ionization and extensive fragmentation. This "hard" ionization technique yields a molecular ion peak (M⁺) and a rich pattern of fragment ions. While the molecular ion can sometimes be weak or absent, the fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching.

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). sharif.edu This makes ESI-MS particularly useful for accurately determining the molecular weight of the parent compound. derpharmachemica.com It is a common technique for analyzing quinoxaline derivatives.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). sharif.edu This precision allows for the determination of the exact elemental composition of an ion. For this compound, with a molecular formula of C₁₅H₁₄N₂, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.

Ion Type Technique Expected m/z Information Provided
[M+H]⁺ ESI-HRMS223.1230Confirms Molecular Weight and Elemental Formula (C₁₅H₁₅N₂⁺)
[M]⁺ EI-MS222Molecular Ion
[M-CH₃]⁺ EI-MS207Loss of methyl group
[M-C₆H₅]⁺ EI-MS145Loss of phenyl group

Note: Fragmentation patterns are predictive and can vary based on instrument conditions.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). It is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.gov

For quinoxaline derivatives, IR spectroscopy can confirm the presence of key structural features. nih.gov The spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (approx. 2980-2870 cm⁻¹). nih.govnih.gov

C=N Stretching : The imine (C=N) bond within the non-aromatic 2H-quinoxaline ring is expected to show a strong absorption in the region of 1650-1620 cm⁻¹. nih.gov

C=C Stretching : Aromatic C=C bond stretching vibrations from both the quinoxaline and phenyl rings typically appear as multiple bands in the 1600-1450 cm⁻¹ region.

N-H Stretching : If the 2H-quinoxaline exists in a tautomeric form with a proton on a nitrogen atom, a characteristic N-H stretching band would be expected in the 3500-3300 cm⁻¹ region. nih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchPhenyl & Quinoxaline Rings3100 - 3000
Aliphatic C-H StretchMethyl Group (-CH₃)2980 - 2870
Imine C=N Stretch2H-Quinoxaline Ring1650 - 1620
Aromatic C=C StretchPhenyl & Quinoxaline Rings1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of quinoxaline derivatives. The absorption of UV or visible light by these molecules promotes electrons from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.

The UV-Vis spectra of quinoxaline derivatives typically display distinct absorption bands corresponding to specific electronic transitions. nih.gov The highly conjugated system of the quinoxaline ring gives rise to intense absorptions. These are primarily attributed to π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are often observed in the range of 305–360 nm. nih.govresearchgate.net

Additionally, the presence of nitrogen atoms in the pyrazine ring introduces non-bonding electrons (n electrons). This allows for n-π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. These transitions are typically weaker in intensity and appear at longer wavelengths, often around 400–410 nm. nih.govias.ac.in The specific absorption maxima (λ_max) and the intensity of these bands can be influenced by the nature and position of substituents on the quinoxaline core and the solvent used. mdpi.comrsc.org For instance, extending the conjugation or adding electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. nih.govrsc.org

Table 1: Typical Electronic Transitions in Quinoxaline Derivatives

Transition Type Typical Wavelength Range (nm) Associated Molecular Feature
π-π* 305 - 360 Conjugated system of the quinoxaline ring nih.govresearchgate.net
n-π* 400 - 410 C=N bonds within the pyrazine ring nih.govias.ac.in
n-σ* ~364 C-O bond (if present as a substituent) nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation by mapping the electron density within the crystal lattice. For quinoxaline derivatives, single-crystal X-ray diffraction analysis yields exact measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry. mdpi.comnih.gov

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. This has been used to confirm the structures of numerous quinoxaline derivatives. thieme-connect.com

Table 2: Crystallographic Data for 2-(3-phenylquinoxalin-2-yl)aniline

Parameter Value
CCDC Number 2195374 mdpi.comresearchgate.net
Empirical Formula C₂₀H₁₅N₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.0863(3)
b (Å) 12.0163(5)
c (Å) 15.9392(7)
α (°) 90
β (°) 90
γ (°) 90

Data derived from a closely related phenyl-quinoxaline derivative. mdpi.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized quinoxaline derivative. rsc.orgacs.org The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.comnih.gov

The procedure involves the complete combustion of a small, precisely weighed sample of the compound. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these amounts, the original mass percentages of C, H, and N in the sample are calculated. This technique is routinely used to characterize novel quinoxaline structures and ensure the synthesis has yielded the intended product. nih.govnih.gov

Table 3: Elemental Analysis Data for 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide

Element Calculated (%) Found (%)
Carbon (C) 50.85 51.83
Hydrogen (H) 3.41 3.62
Nitrogen (N) 11.86 11.89

Data for a representative quinoxaline derivative. mdpi.com

Theoretical and Computational Chemistry Investigations on 2 Methyl 3 Phenyl 2h Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of quinoxaline (B1680401) derivatives. These computational tools allow for the detailed examination of electronic structure, which governs the molecule's reactivity and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For quinoxaline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, characteristic of "hard" molecules, whereas a small gap indicates a more reactive, "soft" molecule that is more polarizable. arkat-usa.org

For instance, in studies of related compounds like 2-phenylquinoxaline, the HOMO and LUMO distributions show electron density spread across the quinoxaline moiety, which is crucial for understanding charge transfer within the molecule. researchgate.netresearchgate.net Theoretical studies on various quinoxaline derivatives used as corrosion inhibitors have shown that parameters such as HOMO and LUMO energies are vital for predicting their efficiency. researchgate.net These calculations help rationalize the electron-donating and accepting capabilities of the molecules. researchgate.net

Table 1: Example DFT-Calculated Electronic Properties of Quinoxaline Derivatives (Note: Data is for illustrative purposes from related quinoxaline compounds, not 2-Methyl-3-phenyl-2H-quinoxaline itself.)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
2,3-diphenylquinoxaline derivative 6B3LYP/cc-pVDZ-5.60-3.042.56 d-nb.info
2,3-diphenylquinoxaline derivative 7B3LYP/cc-pVDZ-5.83-3.162.67 d-nb.info
1,4-dihydroquinoxaline-2,3-dione (Q1)B3LYP/6-31G-6.44-1.784.66 researchgate.net
2-phenylthieno[2,3-b]quinoxaline (Q2)B3LYP/6-31G-5.61-2.483.13 researchgate.net

Alongside DFT, other computational methods are utilized. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally expensive.

More commonly for larger systems or initial screenings, semi-empirical calculations such as PM6 (Parameterization Method 6) are employed. These methods are faster as they use parameters derived from experimental data. For example, the semi-empirical PM6 level of theory has been used to calculate the heats of formation of intermediates in the oxidation of 2,3-dimethyl-6-substituted-quinoxalines. rsc.org This approach helps in determining the most energetically favorable reaction pathways by comparing the energies of reactants, intermediates, and products. rsc.org

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For ¹H NMR chemical shifts, theoretical calculations are often performed and compared with experimental data to validate the proposed structures of quinoxaline derivatives. researchgate.net The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H shifts. d-nb.info The process involves optimizing the molecular geometry and then calculating the shielding tensors for each nucleus. These theoretical values provide a powerful tool for assigning signals in complex experimental spectra and confirming the regioselectivity of reactions. rsc.org

Table 2: Example Experimental ¹H NMR Chemical Shifts (ppm) for Protons in Related Quinoxaline Structures (Note: Data is for illustrative purposes from related quinoxaline compounds.)

CompoundSolventAromatic Protons (ppm)Methyl Protons (ppm)Source
2,3-DimethylquinoxalineCDCl₃7.95, 7.642.71 rsc.org
3-Phenyl-1H-quinoxaline-2-thioneDMSO-d₆7.89, 7.88, 7.67, 7.60, 7.51, 7.47- rsc.org
2-Methyl-3-(5-phenyl-4H- researchgate.netresearchgate.netresearchgate.nettriazol-3-yl)-quinoxalineDMSO-d₆7.95-7.252.96 researchgate.net

Molecular Docking and Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are essential in silico tools for drug discovery, predicting how a ligand like a quinoxaline derivative might interact with a biological target, such as an enzyme or receptor.

Molecular docking predicts the preferred orientation and binding affinity of a molecule when it binds to a target protein. For example, docking studies on derivatives like 2-Methyl-3-(5-phenyl-4H-(1,2,4)triazol-3-yl)-quinoxaline have been performed to predict their antibacterial potential by examining their interactions with enzymes like dihydrofolate reductase. researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.net Docking of various quinoxaline derivatives has been used to explore their potential as anticancer agents by modeling their binding to targets like VEGFR-2 and human thymidylate synthase. acs.orgrsc.org

Following docking, Molecular Dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the system, showing how the ligand and protein adjust their conformations. acs.org For instance, MD simulations have been used to study the interaction of quinoxaline derivatives with protein backbones, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the binding. researchgate.net

Table 3: Example Molecular Docking Results for Quinoxaline Derivatives Against Biological Targets (Note: Data is for illustrative purposes from related compounds.)

Compound ClassTarget ProteinDocking Score/Binding EnergyKey Interacting ResiduesSource
2-Methyl-3-(triazol-3-yl)-quinoxalinesDihydrofolate Reductase (DHFR)-8.63 to -6.24 (LF dG score)Not specified researchgate.net
2,3-diphenylquinoxaline derivativesc-Met kinase (3F66)-10.8 kcal/molARG1086, MET1211 researchgate.net
3-methylquinoxaline derivativesVEGFR-2-- rsc.org

In Silico Approaches for Predicting Mechanistic Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the most likely pathways, and characterizing the high-energy transition states that are difficult to observe experimentally. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction.

A notable example is the theoretical study of the regioselective Riley oxidation of 2,3-dimethyl-6-substituted-quinoxalines. rsc.org Using semi-empirical (PM6) and DFT methods, researchers calculated the heats of formation for various potential intermediates to determine the most energetically favorable reaction route. rsc.org These calculations can explain why a reaction favors one product over another and can reveal complex rearrangements that occur during the reaction. rsc.org Such in silico investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.com

For quinoxaline derivatives, QSAR models have been developed to predict their anti-tubercular activities. nih.gov These models use a set of calculated molecular descriptors (e.g., topological, electronic, steric) and statistical methods like Partial Least Squares (PLS), often combined with variable selection techniques like Genetic Algorithms (GA), to create a predictive equation. nih.gov The resulting models can identify which molecular features are most important for the desired activity, guiding the design of new, more potent compounds. nih.gov

Similarly, QSPR models have been applied to quinoxalines. For instance, a study on 75 quinoxaline derivatives used QSPR to predict their melting points based on a large set of theoretical descriptors. researchgate.net These models are valuable for predicting the physical properties of yet-to-be-synthesized compounds, saving time and resources in the laboratory.

Computational Design Strategies for Novel Derivatives

Computational chemistry has emerged as an indispensable tool in the rational design of novel therapeutic agents, enabling the prediction of molecular properties and biological activities before their actual synthesis. For the this compound scaffold, a variety of computational strategies are employed to design and optimize new derivatives with enhanced efficacy against various biological targets. These in silico methods, including molecular docking, pharmacophore modeling, and ADMET prediction, provide deep insights into structure-activity relationships (SAR) and guide the development of potent and selective molecules. conicet.gov.arnih.gov

A primary strategy involves ligand-based drug design, where the structures of known active compounds are used to develop a pharmacophore model. This model outlines the essential three-dimensional arrangement of chemical features necessary for biological activity. conicet.gov.arnih.gov Another prevalent approach is structure-based drug design, which relies on the three-dimensional structure of the biological target, typically a protein or enzyme. conicet.gov.ar Molecular docking simulations are then used to predict how newly designed derivatives will bind to the target's active site. researchgate.netacs.org

These computational approaches are often used in conjunction to build robust models for predicting the biological activity of novel quinoxaline derivatives. For instance, a virtual chemical library of quinoxaline derivatives can be constructed and screened using a combination of molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) models to identify the most promising candidates for synthesis and further testing. conicet.gov.ar

Molecular Docking Studies

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net In the context of this compound derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action and in designing new compounds with improved inhibitory activity against various enzymes. nih.govnih.gov

These studies typically involve docking the designed quinoxaline derivatives into the active site of a specific protein target to analyze binding modes, interactions with key amino acid residues, and to estimate the binding energy, often represented by a docking score. researchgate.netresearchgate.net For example, derivatives have been designed and docked against targets like dihydrofolate reductase (DHFR) to predict antibacterial potential and vascular endothelial growth factor receptor-2 (VEGFR-2) to explore anticancer activity. researchgate.netnih.gov The insights gained from these simulations, such as identifying crucial hydrogen bonds or hydrophobic interactions, guide the modification of the quinoxaline scaffold to enhance binding affinity. nih.govresearchgate.net

Research has shown that specific substitutions on the quinoxaline ring system can significantly influence the binding affinity for the target. acs.orgacs.org For instance, studies on derivatives targeting human thymidylate synthase (hTS) proved the significance of incorporating a peptidomimetic side chain at position 3 of the quinoxaline ring to improve binding. acs.orgnih.gov

Target ProteinPDB IDDocking SoftwareKey Findings/Observations
Dihydrofolate Reductase (DHFR) from Staphylococcus aureus4XE6FLARE V5 Cresset U.K softwareSynthesized quinoxaline derivatives showed good docking scores, ranging from -8.63 to -6.24, indicating potential antibacterial activity. The nitrogen atoms of the quinoxaline ring were available for hydrogen bond formation with amino acid residues in the active site. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Not SpecifiedNot SpecifiedNewly designed 3-methylquinoxaline derivatives were evaluated as VEGFR-2 inhibitors. Compound 11e showed promising cytotoxic activity and was further investigated for its effects on apoptotic pathways. nih.gov
Human Thymidylate Synthase (hTS)Not SpecifiedNot SpecifiedMolecular docking was used to study the structure-activity relationship of derivatives with a peptidomimetic side chain at position 3, confirming the importance of this modification for binding to the allosteric site. acs.orgnih.gov
Histone Deacetylase (HDAC)Not SpecifiedNot SpecifiedNovel quinoxaline derivatives were designed as HDAC inhibitors, with docking studies used to confirm their binding mode and to rationalize their observed anti-proliferative activities against liver cancer cell lines. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Guided Design

Computational studies are pivotal in establishing Structure-Activity Relationships (SAR), which describe how modifications to a molecule's structure affect its biological activity. By analyzing the docking poses and interaction patterns of a series of derivatives, researchers can build predictive SAR models. frontiersin.orgnih.gov

For example, in the design of novel histone deacetylase (HDAC) inhibitors, quinoxaline derivatives were synthesized with various substituents. frontiersin.orgnih.gov Computational and subsequent experimental results revealed that 2-chloro quinoxaline derivatives generally exerted the most promising cytotoxic activity. frontiersin.org Specifically, a derivative with a 4-chloro benzylidene side chain showed the best activity against two different liver cancer cell lines. nih.gov Conversely, replacing the 2-chloro group with a 2-methoxy group generally led to a decrease in cytotoxic activity, with some exceptions. frontiersin.orgnih.gov This type of analysis allows for the rational design of subsequent generations of compounds by focusing on substitutions that are predicted to enhance activity.

Scaffold/SeriesSubstitution PatternObserved Activity TrendComputational Rationale
2-Substituted Quinoxaline Derivatives (HDAC Inhibitors)Substitution at the 2-position of the quinoxaline nucleus.Derivatives with a 2-chloro group generally showed higher cytotoxic activity than those with a 2-methoxy group. frontiersin.orgnih.govDocking studies likely revealed that the chloro group forms more favorable interactions (e.g., halogen bonds or hydrophobic interactions) within the HDAC active site compared to the methoxy (B1213986) group.
3-Substituted Quinoxaline Derivatives (hTS Inhibitors)Introduction of a peptidomimetic side chain at position 3.This modification was proven to be significant for anticancer activity against HCT-116 and MCF-7 cell lines. acs.orgnih.govThe side chain likely occupies a specific sub-pocket in the human thymidylate synthase allosteric site, leading to enhanced binding affinity. acs.orgnih.gov
Quinoxaline-2-thiol Derivatives (VEGFR-2 Inhibitors)Various linker and terminal hydrophobic moieties attached.Compounds with specific aromatic and heterocyclic terminal groups (e.g., 12e, 12g, 12k ) exhibited promising cytotoxic activities. nih.govThe terminal hydrophobic moiety is designed to occupy the allosteric hydrophobic region of the VEGFR-2 ATP binding site, a key feature for potent inhibition. nih.gov

In Silico ADMET Prediction

A crucial aspect of modern drug design is the early assessment of a compound's pharmacokinetic properties. The acronym ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Computational models are widely used to predict these properties for designed derivatives, helping to filter out candidates that are likely to fail in later stages of drug development due to poor bioavailability or high toxicity. nih.govnih.govmdpi.com For novel quinoxaline derivatives, in silico ADMET studies have been performed to predict properties such as Caco-2 permeability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential hepatotoxicity. mdpi.comekb.eg These predictions help prioritize compounds that not only have high predicted activity but also possess drug-like properties, making them more suitable for further development. nih.govekb.eg

Chemical Reactivity and Transformational Pathways of 2 Methyl 3 Phenyl 2h Quinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

Electrophilic aromatic substitution (EAS) reactions on the quinoxaline ring system are a fundamental method for its functionalization. The reactivity and orientation of substitution are governed by the electronic properties of the heterocyclic ring and any existing substituents. The general mechanism for EAS involves the attack of an electrophile by the aromatic π-system, forming a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org This is typically the rate-determining step. masterorganicchemistry.com Subsequent deprotonation restores aromaticity, yielding the substituted product. libretexts.orgmasterorganicchemistry.com

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.org

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The presence of the phenyl and methyl groups on the quinoxaline core of 2-methyl-3-phenyl-2H-quinoxaline will influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the benzene (B151609) portion of the quinoxaline ring.

Nucleophilic Addition and Substitution Reactions at the Heterocyclic Ring

The quinoxaline nucleus, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. This reactivity is particularly pronounced at the carbon atoms of the pyrazine (B50134) ring.

The reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines as nucleophiles in the presence of potassium carbonate and potassium iodide leads to the formation of 2-arylamino-3-methylquinoxalines. oup.commdpi.com Similarly, monosubstituted quinoxalines bearing a suitable leaving group can react with a variety of nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl nucleophiles, to yield disubstituted quinoxalines. mdpi.com For instance, 2-phenyl-3-(2-phenylethynyl)quinoxaline can be synthesized from a monosubstituted quinoxaline precursor. mdpi.com

Furthermore, the tautomeric nature of related quinoxaline-2(1H)-thiones allows for chemoselective alkylation at either the sulfur or nitrogen atom, depending on the nature of the electrophile. acs.orgnih.gov Soft electrophiles tend to react at the sulfur atom. nih.gov This reactivity provides a pathway to a diverse range of S-substituted quinoxaline derivatives. acs.orgnih.gov

Oxidation and Reduction Methodologies for Functional Group Interconversion

Oxidation and reduction reactions provide essential tools for the interconversion of functional groups within the this compound framework.

Quinoxaline N-oxides are important intermediates that can be accessed through oxidation of the quinoxaline nitrogen atoms. These N-oxides can then be subjected to reduction. For example, ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide can be reduced by various amines and functionalized hydrazines to yield a mixture of the corresponding quinoxaline, and the N-1 and N-4 mono-oxides. researchgate.net The degree of reduction can sometimes be controlled by the choice of reducing agent and the electronic nature of substituents on the quinoxaline ring. researchgate.net For instance, selective reduction of the N-oxide functionality in the presence of a nitro group has been observed. researchgate.net

Reductive cyclization is another key transformation. For example, the reduction of certain nitro-phenylamine derivatives can lead to the formation of the quinoxalinone ring system. sapub.org

Cycloaddition Reactions Involving the Quinoxaline Moiety

The quinoxaline ring system can participate in cycloaddition reactions, providing a powerful method for the construction of fused heterocyclic systems. A notable example is the 1,3-dipolar cycloaddition reaction. In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.

For instance, quinoxaline derivatives functionalized with a propargyl group can act as dipolarophiles in reactions with aryl azides. researchgate.net This "click chemistry" approach, often catalyzed by copper, leads to the formation of 1,2,3-triazole-substituted quinoxalines. researchgate.netsemanticscholar.org This methodology is highly efficient and allows for the rapid assembly of complex molecular structures under mild conditions. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are particularly valuable for the peripheral functionalization of the this compound scaffold, allowing for the introduction of a wide array of substituents onto the quinoxaline core. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. ias.ac.inacs.org

Key palladium-catalyzed cross-coupling reactions applicable to quinoxaline derivatives include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. It is a versatile method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups. ias.ac.in

Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. It is a powerful tool for the synthesis of substituted alkenes. ias.ac.in

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinoxalines. rsc.org

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

These reactions have been successfully employed to synthesize a variety of functionalized quinoxaline derivatives, including 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines and indolo[2,3-b]quinoxalines. rsc.orguni-rostock.de

Strategies for Selective Derivatization and Functional Group Introduction

The selective derivatization of the this compound core relies on a combination of the aforementioned reactive pathways, often in a sequential manner. The inherent reactivity of the quinoxaline system, coupled with the directing effects of existing substituents, allows for controlled functionalization.

One strategy involves the initial introduction of a reactive handle, such as a halogen atom, which can then be further modified using palladium-catalyzed cross-coupling reactions. rsc.org For example, a chloro-substituted quinoxaline can be sequentially reacted via Sonogashira coupling, iodocyclization, and subsequent Suzuki or Heck reactions to build complex fused ring systems. rsc.org

Another approach utilizes the nucleophilic character of exocyclic functional groups. For instance, the sulfur atom in 3-phenylquinoxaline-2(1H)-thione can be selectively alkylated. acs.orgnih.gov The resulting S-substituted derivatives can then be further elaborated. For example, an ester group introduced via alkylation can be converted to a hydrazide, which can then be used in an azide (B81097) coupling method to attach amino acid or amine residues. nih.govacs.org This strategy allows for the systematic construction of peptide-like structures appended to the quinoxaline core.

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reactions and improving yields in the synthesis of quinoxaline derivatives. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 3 Phenyl 2h Quinoxaline Derivatives

Methodologies for Investigating Molecular Structure Modulations and Biological Interactions

The exploration of how molecular changes in 2-methyl-3-phenyl-2H-quinoxaline derivatives affect their biological targets relies on a combination of rational design, chemical synthesis, and systematic evaluation.

The rational design of this compound analogs is often guided by the structures of known biologically active molecules and computational modeling. nih.gov The synthesis of these analogs typically begins with the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a foundational method for creating the quinoxaline (B1680401) scaffold. mdpi.com For instance, 3-methylquinoxalin-2(1H)-one can be synthesized by reacting o-phenylenediamine with sodium pyruvate. nih.gov This core structure is then subjected to various chemical transformations to introduce a diverse range of functional groups.

Common synthetic strategies include:

N-alkylation and S-alkylation: Introducing alkyl or substituted alkyl groups at the nitrogen or sulfur atoms of the quinoxaline ring to explore the impact of these modifications on biological activity. acs.org

Amide and Hydrazide Formation: Coupling the quinoxaline core with various amino acids, amines, or hydrazines to create peptidomimetic structures or introduce hydrogen bond donor/acceptor moieties. acs.orgnih.gov

Cyclocondensation Reactions: Forming additional heterocyclic rings fused to the quinoxaline system to create more complex and rigid structures. mdpi.com

These synthetic efforts result in libraries of compounds that can be screened for their biological activities, providing valuable data for SAR studies.

A key aspect of SAR studies involves the systematic variation of substituents on both the phenyl and quinoxaline rings of the this compound scaffold. This allows researchers to probe the electronic and steric requirements for optimal biological interactions.

For example, studies on anticancer quinoxaline derivatives have shown that:

The presence of an unsubstituted aromatic ring can be more favorable for activity than substituted ones in certain contexts. mdpi.com

Electron-withdrawing groups, such as chlorine, can sometimes lead to higher activity compared to other electron-withdrawing groups like bromine or electron-donating groups like methyl. mdpi.com

The nature of the linker between the quinoxaline nucleus and another chemical moiety is critical. For instance, an NH-CO linker at the second position of the quinoxaline ring was found to increase anticancer activity, while aliphatic linkers decreased it. mdpi.com

These systematic modifications provide a detailed map of the chemical space around the this compound core, guiding the design of more potent and selective compounds.

Insights into Molecular Mechanisms of Action (non-clinical)

Understanding the molecular mechanisms of action of this compound derivatives is crucial for their development as therapeutic agents. Non-clinical studies, including receptor binding assays, enzyme inhibition kinetics, and investigations into interactions with other biological macromolecules, provide these critical insights.

Derivatives of this compound have been investigated for their ability to bind to and modulate the activity of various receptors. Molecular docking studies are frequently employed to predict and rationalize the binding interactions of these compounds with their target receptors.

For instance, certain quinoxaline derivatives have been designed as ligands for melatonin (B1676174) receptors (MT1 and MT2). nih.gov The binding affinities of these compounds are determined through competitive binding experiments using radiolabeled ligands. nih.gov The position of substituents on the quinoxaline scaffold has been shown to significantly influence binding affinity and selectivity for MT1 versus MT2 receptors. nih.gov

In the context of cancer therapy, quinoxaline derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govekb.eg Molecular docking studies have revealed that these compounds can fit into the ATP-binding pocket of VEGFR-2, and their binding affinities correlate with their inhibitory activity. ekb.eg

DerivativeTarget ReceptorBinding Affinity (Kcal/mol)Reference
Methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)-sulfanyl)VEGFR-2-12.13 ekb.eg
3-((3-Phenylquinoxalin-2-yl) sulfanyl) propenamideVEGFR-2-11.93 ekb.eg
3-((3 Phenylquinoxalin-2-yl) sulfanyl) propanenitrileVEGFR-2-15.63 ekb.eg
N-Propyl-3-((3-phenylquinoxalin-2-yl) sulfanyl)- propenamideVEGFR-2-17.11 ekb.eg
Quinoxaline Derivative 3cMT10.75 µM (Ki) nih.gov
Quinoxaline Derivative 3dMT20.47 µM (Ki) nih.gov

The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents, and this compound derivatives are no exception. These compounds have been shown to inhibit a variety of enzymes with therapeutic relevance.

Thymidylate Synthase (TS): TS is a crucial enzyme in DNA synthesis and a well-established target for anticancer drugs. Certain quinoxaline derivatives have been designed as inhibitors of human thymidylate synthase (hTS). acs.orgnih.gov Molecular docking studies suggest that these compounds can bind to an allosteric site on the hTS homodimer, stabilizing an inactive conformation of the enzyme. nih.gov The inhibitory activity of these compounds, often expressed as IC50 values, is influenced by the nature of the side chains attached to the quinoxaline core. acs.org

Tyrosine Kinases: This family of enzymes plays a critical role in cellular signaling pathways that are often dysregulated in cancer. Quinoxaline derivatives have been identified as inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibitory potency of these compounds is dependent on the substitution pattern on the quinoxaline and phenyl rings, with some derivatives showing IC50 values in the low micromolar range. nih.gov

Other Enzymes: Beyond cancer-related enzymes, quinoxaline derivatives have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. nih.govacs.org Some lawsone-quinoxaline hybrids have demonstrated potent dual-binding site inhibition of AChE, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

DerivativeTarget EnzymeIC50Reference
Compound 10bThymidylate Synthase (against HCT-116 cells)1.52 µg/mL nih.gov
Compound 12cThymidylate Synthase (against HCT-116 cells)1.79 µg/mL nih.gov
Compound IVdEGFR (against HeLa cells)3.20 µM nih.gov
Lawsone-quinoxaline hybrid 6dAcetylcholinesterase20 nM nih.gov
Quinoxalinone derivativeAldose Reductase11.4 nM researchgate.net

In addition to specific receptor and enzyme interactions, the biological activity of this compound derivatives can also be attributed to their interactions with other essential biological macromolecules like DNA and various proteins.

The planar aromatic structure of the quinoxaline ring system suggests the potential for intercalative binding to DNA. This mode of interaction, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Furthermore, interactions with a variety of proteins beyond specific enzyme active sites can influence the pharmacological profile of these compounds. Molecular docking studies often reveal multiple points of contact between quinoxaline derivatives and their protein targets, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively contribute to the binding affinity and specificity. researchgate.netresearchgate.net

Advanced Applications and Future Research Trajectories for 2 Methyl 3 Phenyl 2h Quinoxaline

Utility as Synthetic Scaffolds in Drug Discovery Programs (excluding clinical trials)

The quinoxaline (B1680401) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. acs.org Derivatives of quinoxaline have been extensively investigated for various therapeutic applications, particularly in oncology. nih.govacs.org While research may not have focused exhaustively on the precise 2-Methyl-3-phenyl-2H-quinoxaline structure, studies on closely related 3-phenyl-quinoxaline analogues provide a strong rationale for its utility in drug discovery programs.

These studies demonstrate that the 3-phenyl-quinoxaline core can be chemically modified to produce potent and selective inhibitors of various biological targets. For instance, a series of compounds derived from 3-phenylquinoxaline-2(1H)-thione, where modifications were made at the 2-position, have shown significant antiproliferative activity against human cancer cell lines. acs.orgnih.gov The quinoxaline ring in these molecules serves as a suitable framework for attaching peptidomimetic side chains that can interact with biological targets like human thymidylate synthase (hTS), an enzyme crucial for DNA synthesis. nih.govacs.org

The research into these related compounds underscores the potential of the this compound scaffold as a starting point for developing novel therapeutic agents. The phenyl group at position 3 is a key feature in many active derivatives, and the methyl group at the 2-position offers a site for further synthetic elaboration or can influence the molecule's conformational properties.

Compound TypeTarget Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-116 (Colon Cancer)1.9 - 7.523.23
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamidesMCF-7 (Breast Cancer)2.3 - 6.623.23
Quinoxaline-3-propanamidesHCT-116 (Colon Cancer)More selective than DoxorubicinNot specified for selectivity
Quinoxaline-3-propanamidesMCF-7 (Breast Cancer)More selective than DoxorubicinNot specified for selectivity

Note: The data presented is for derivatives of the 3-phenyl-quinoxaline scaffold, illustrating its potential in drug discovery. acs.orgnih.govrsc.org

The 3-phenyl-quinoxaline scaffold is an effective platform for designing chemical probes to identify and validate novel biological targets. By synthesizing libraries of derivatives with systematic structural variations, researchers can perform structure-activity relationship (SAR) studies to understand the molecular requirements for binding to a specific protein. For example, derivatives of 3-phenyl-quinoxaline have been used to probe the allosteric site of human thymidylate synthase (hTS). nih.gov Molecular docking studies with these compounds help to elucidate the key interactions at protein-protein interfaces, guiding the design of more potent and selective inhibitors. nih.gov

Furthermore, novel quinoxaline-3-propanamides have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. rsc.org The most potent of these compounds demonstrated inhibitory activity comparable to the established drug Sorafenib, validating the quinoxaline scaffold's utility in targeting specific kinase domains. rsc.org These examples highlight how the core structure, shared by this compound, can be leveraged to create molecular probes for exploring complex biological systems.

Beyond target identification, quinoxaline derivatives serve as valuable molecular tools for dissecting cellular pathways. Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, making them useful for studying the mechanisms that regulate this critical process. rsc.orgnih.gov

For instance, a potent quinoxaline derivative was shown to significantly increase the cellular levels of caspase-3, a key executioner enzyme in the apoptotic cascade. rsc.org This compound also modulated the levels of other important regulatory proteins such as p53, BAX, and BCL2, providing direct evidence of its ability to intervene in the apoptotic pathway. rsc.org By observing the morphological and molecular changes in cancer cells treated with these compounds, researchers can gain insights into the complex signaling networks that govern cell survival and death, which is essential for developing new cancer therapies. acs.orgnih.gov

Integration into Materials Science and Organic Electronic Devices

The quinoxaline ring system is inherently electron-deficient, making it an excellent electron-acceptor unit. researchgate.net This property is highly desirable in the field of materials science, particularly for the development of organic semiconductors. When combined with electron-donating blocks, quinoxaline derivatives can form donor-acceptor (D-A) type systems that are promising materials for a variety of optoelectronic applications. researchgate.netnih.gov The tunable nature of the quinoxaline moiety allows for precise control over the electronic and optical properties of the resulting materials, positioning compounds like this compound as potential components in next-generation organic electronics. d-nb.info

Quinoxaline derivatives are widely employed as electron-transporting materials (ETMs) and emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netd-nb.info Their strong electron-accepting nature facilitates efficient electron injection and transport within the device, which is crucial for achieving high performance. For example, a bipolar donor-acceptor-donor (D-A-D) type molecule, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been successfully used as a host material in phosphorescent OLEDs (PHOLEDs), demonstrating good electron and hole transport properties. researchgate.net Similarly, emitters based on a 2-phenylfuro[2,3-b]quinoxaline (B15472951) acceptor and a triphenylamine (B166846) donor have been developed for use in highly efficient OLEDs. rsc.org

In the realm of Organic Photovoltaics (OPVs), or organic solar cells, the quinoxaline scaffold is a key component in high-performing polymer materials. nih.govd-nb.info A notable example is the polymer PTQ10, which incorporates a difluoro-quinoxaline unit and has achieved remarkable power conversion efficiencies (PCEs) exceeding 16% in polymer solar cells. nih.gov The electron-deficient quinoxaline unit helps to lower the polymer's HOMO energy level, which is beneficial for device performance. These successes suggest that the this compound structure could be integrated into novel small molecules or polymers for OLED and OPV applications.

The optical properties of quinoxaline derivatives can be highly sensitive to their local environment, a characteristic that can be exploited for chemical sensing. mdpi.com The nitrogen atoms in the quinoxaline heterocycle can be protonated, leading to significant changes in the molecule's absorption and fluorescence spectra. This principle has been used to develop quinoxaline-based fluorescent chemosensors for detecting changes in pH. mdpi.com

For example, a water-soluble aminoquinoxaline derivative was developed as a dual colorimetric and fluorescent sensor for measuring pH in acidic aqueous solutions. mdpi.com The sensor exhibits distinct, visually observable color changes and shifts in its fluorescence emission maximum in response to pH variations. mdpi.com Such sensors are valuable for real-time monitoring in industrial and environmental settings. The inherent fluorescence capabilities of the quinoxaline core suggest that this compound could be functionalized to create novel sensors for various analytes.

PropertyValue (in Chloroform)
Absorption Maximum (λabs)422 nm
Emission Maximum (λem)450 nm
Molar Absorptivity (ε)12,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φem)0.53

Note: Photophysical data for the aminoquinoxaline pH sensor QC1, demonstrating the strong optical properties of functionalized quinoxalines. mdpi.com

The versatility of the quinoxaline scaffold extends to the broader development of optically active materials. By modifying the substituents on the quinoxaline core, researchers can fine-tune properties like light absorption, emission color, and quantum yield. This has led to the creation of materials with unique photophysical behaviors, such as aggregation-induced emission (AIE) and mechanochromic luminescence (MCL). d-nb.inforsc.org

MCL is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding or shearing. Triphenylamine-modified quinoxaline derivatives have been shown to exhibit this property, switching their emission color upon transitioning between crystalline and amorphous states. rsc.org This behavior is attractive for applications in sensors, security inks, and data storage. The potential to use this compound as a core for creating new dyes, pigments, and functional materials with tailored optical properties represents a promising direction for future research.

Role in Catalysis and Ligand Design for Coordination Chemistry

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has garnered attention in the field of coordination chemistry and catalysis due to the presence of nitrogen atoms which can coordinate with metal centers. While research specifically detailing this compound in catalytic applications is limited, the broader family of quinoxaline derivatives has demonstrated significant potential as ligands for various metal-catalyzed reactions. The electronic properties of the quinoxaline ring, which can be tuned by substituents, make these compounds versatile for designing specialized ligands.

Quinoxaline derivatives are utilized in the development of catalysts for organic synthesis. For instance, their structural motifs are incorporated into ligands for transition-metal catalysts that drive a variety of chemical transformations. The design of these ligands often focuses on creating a stable coordination environment around the metal ion, which in turn influences the catalyst's activity, selectivity, and longevity. The introduction of substituents like methyl and phenyl groups, as seen in this compound, can modify the steric and electronic environment of the ligand, thereby fine-tuning the catalytic properties of the resulting metal complex.

The application of quinoxaline-based compounds extends to their use in creating efficient and recyclable catalytic systems. ijpsjournal.com Some modern synthetic approaches for quinoxaline derivatives themselves employ green chemistry principles, utilizing recyclable catalysts. nih.govbenthamdirect.com This underscores the dual role of quinoxalines in catalysis: as products of catalytic reactions and as components of catalytic systems.

Table 1: Potential Catalytic Applications of Quinoxaline-Based Ligands

Catalytic ReactionRole of Quinoxaline LigandPotential Advantage
Cross-Coupling ReactionsStabilize metal center (e.g., Palladium, Copper)Enhance catalytic activity and selectivity
Asymmetric SynthesisProvide a chiral environmentInduce enantioselectivity
Oxidation/Reduction ReactionsModulate the redox potential of the metal catalystImprove reaction efficiency and control
PolymerizationControl polymer chain growth and structureTailor polymer properties

Emerging Research Areas and Unexplored Potentials of this compound

The versatile structure of the quinoxaline ring has led to its exploration in a multitude of scientific and technological fields. researchgate.net While much of the existing research focuses on the biological activities of quinoxaline derivatives, several other promising areas of application are emerging.

In materials science, quinoxaline-containing polymers are noted for their thermal stability and low band gaps, making them suitable for applications in optical and electronic devices. researchgate.net These properties are valuable for the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and organic semiconductors. nih.gov The specific substitution pattern of this compound could influence its photophysical properties, making it a candidate for investigation in these areas. For example, cyano-substituted quinoxaline-based polymers have been synthesized for use in polymer solar cells. rsc.org

Quinoxaline derivatives are also being investigated for their use as fluorescent materials and dyes. nih.gov Their ability to act as chromogenic and fluorogenic anion sensors is another area of active research. researchgate.net The potential for this compound in these applications would depend on its specific emission and absorption characteristics, which can be experimentally determined.

Furthermore, the broad spectrum of biological activities exhibited by quinoxaline derivatives suggests that the therapeutic potential of this class of compounds is far from fully realized. ijpsjournal.comnih.gov While many studies have focused on their anticancer, antiviral, and antimicrobial properties, newer research is exploring their utility in treating a wider range of conditions, including neurological and metabolic diseases. ijpsjournal.comnih.govrsc.org The unique structural features of this compound may confer novel biological activities or improved potency and selectivity for known molecular targets. nih.gov

Table 2: Emerging Applications for Substituted Quinoxalines

Application AreaSpecific UseRelevant Properties
Materials ScienceOrganic Light-Emitting Diodes (OLEDs) nih.govElectroluminescence, Thermal Stability
Organic Semiconductors nih.govCharge Carrier Mobility, Stability
Dye-Sensitized Solar Cells (DSSCs) researchgate.netLight Absorption, Electron Transfer
Polymers researchgate.netThermal Stability, Low Band Gap
Sensing TechnologyAnion Sensors researchgate.netChromogenic and Fluorogenic Response
AgrochemicalsHerbicides, Fungicides, InsecticidesBiological Activity
Medicinal ChemistryAntiviral Agents (respiratory pathogens) nih.govInhibition of Viral Replication
Anticancer Agents (breast cancer) rsc.orgAntiproliferative Activity
Antidiabetic Agents rsc.orgMetabolic Regulation

Challenges and Opportunities in the Synthesis and Application of Substituted Quinoxalines

The synthesis and application of substituted quinoxalines, including this compound, present both challenges and opportunities for chemists.

Challenges:

Traditional methods for synthesizing quinoxaline derivatives, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often require harsh reaction conditions, including high temperatures and the use of strong acid catalysts. nih.govnih.gov These methods can suffer from long reaction times and may produce low yields of the desired product. nih.gov The synthesis of asymmetrically substituted quinoxalines poses an additional challenge, as controlling the regioselectivity of the reaction can be difficult. nih.gov

Opportunities:

To overcome the limitations of classical synthetic methods, significant research has focused on developing more efficient, milder, and environmentally friendly approaches. benthamdirect.com These "green" methodologies represent a major opportunity in quinoxaline chemistry. nih.gov The use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media are examples of modern techniques that have been successfully applied to the synthesis of quinoxalines. nih.gov One-pot synthesis and multicomponent reactions are also being explored to improve the efficiency and atom economy of these processes. mtieat.org

The development of novel synthetic routes provides access to a wider range of substituted quinoxalines with diverse functionalities. This, in turn, opens up opportunities for discovering new applications for these compounds. For example, the ability to easily modify the quinoxaline scaffold allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents and advanced materials. nih.gov The ongoing expansion of quinoxaline chemistry is expected to lead to the discovery of new derivatives with enhanced properties and novel applications. nih.gov

Table 3: Comparison of Synthetic Methodologies for Quinoxalines

FeatureClassical MethodsModern/Green Methods
Catalyst Strong acids nih.govnih.govRecyclable catalysts, organocatalysts ijpsjournal.comrsc.org
Reaction Conditions High temperature, long reaction times nih.govnih.govRoom temperature, shorter reaction times, microwave-assisted ijpsjournal.comnih.gov
Solvents Often toxic organic solvents nih.govAqueous media, solvent-free conditions nih.govrsc.org
Efficiency Can have low yields nih.govGenerally higher yields
Environmental Impact Higher waste generationMore environmentally friendly benthamdirect.com
Scope Can be limited for certain substitutions nih.govBroader scope and functional group tolerance

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-3-phenyl-2H-quinoxaline, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between glyoxylic acid derivatives and substituted o-phenylenediamines. Key conditions include:

  • Use of sodium bisulfite to suppress by-product formation (e.g., resinous materials) .

  • Catalysts like CuCl for cross-coupling reactions in halogenated solvents (e.g., chlorobenzene) at elevated temperatures (~343 K) .

  • Purification via column chromatography (eluent: petroleum ether/EtOAc mixtures) or recrystallization from ethanol .

    Table 1: Example Reaction Conditions

    ReactantsCatalystSolventTemp.YieldReference
    4-Chloro-1,2-diaminobenzene + phenylethynyleneCuClChlorobenzene343 K~70%

Q. How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (100–223 K) to minimize thermal motion .
  • Refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like hydrogen bonding and thermal displacement .
  • Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., dihedral angles between phenyl and quinoxaline planes) .

Advanced Research Questions

Q. How can π-π interactions and C-H⋯π contacts in this compound crystals be analyzed to understand packing behavior?

  • Methodological Answer :

  • Software Tools : Use Mercury or DIAMOND to calculate centroid-to-centroid distances (3.36–3.81 Å) and slippage values (1.34 Å) between aromatic rings .

  • Key Metrics :

  • π-π interactions : Measure interplanar spacing (<3.5 Å) and symmetry-related interactions (e.g., inversion-related quinoxaline rings) .

  • C-H⋯π contacts : Analyze H⋯π distances (~2.8–3.0 Å) and angles (>150°) using crystallographic tables .

    Table 2: Example Intermolecular Interactions

    Interaction TypeDistance (Å)Symmetry OperationReference
    Quinoxaline π-π3.621-x, -y+1, -z+2
    C-H⋯π (phenylethynyl)2.89None

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Retrosynthesis Analysis : Leverage databases (Reaxys, Pistachio) to identify feasible synthetic pathways .
  • Molecular Docking : Screen derivatives for bioactivity by docking into enzyme active sites (e.g., anticancer targets) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts (e.g., aromatic proton regions) with X-ray-derived torsion angles to confirm conformer stability .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect alternative crystal forms that may explain spectral discrepancies .
  • Dynamic NMR : Use variable-temperature experiments to assess rotational barriers in flexible substituents (e.g., phenyl groups) .

Methodological Notes

  • Safety : For air-/moisture-sensitive reactions, employ Schlenk techniques and anhydrous solvents (e.g., EtOAc dried over Na₂SO₄) .
  • Data Reproducibility : Document crystallization conditions (e.g., slow evaporation vs. diffusion) to ensure structural consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.